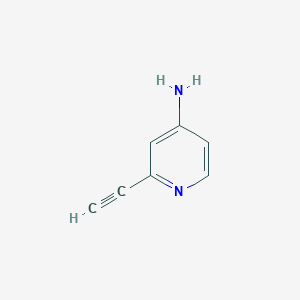

2-Ethynylpyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethynylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-7-5-6(8)3-4-9-7/h1,3-5H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDMCWZGQTZWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610492 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667932-24-3 | |

| Record name | 2-Ethynylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylpyridin-4-amine

Introduction

2-Ethynylpyridin-4-amine (CAS No. 667932-24-3) is a heterocyclic aromatic amine featuring a pyridine core functionalized with both an ethynyl group and an amine group. This unique combination of functionalities makes it a compound of significant interest for researchers in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, the primary amine offers a key site for derivatization or hydrogen bonding, and the terminal alkyne is a versatile handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Despite its potential, this compound is a relatively uncharacterized compound, with limited data available in the public domain. This guide, therefore, serves as a foundational document for researchers, providing not a repository of known values, but rather a comprehensive set of validated experimental protocols to determine its core physicochemical properties. As a Senior Application Scientist, my objective is to explain the causality behind these experimental choices, ensuring each protocol functions as a self-validating system for generating reliable and reproducible data.

Core Molecular & Chemical Identity

Before embarking on experimental characterization, it is crucial to establish the foundational identity of the molecule.

| Property | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 667932-24-3 | ChemScene[1] |

| Molecular Formula | C₇H₆N₂ | ChemScene[1] |

| Molecular Weight | 118.14 g/mol | ChemScene[1] |

| Canonical SMILES | C#CC1=NC=C(N)C=C1 | - |

| InChI Key | IVHOXQCVRPYIDC-UHFFFAOYSA-N | Sigma-Aldrich |

Experimental Determination of Physicochemical Properties

The following sections provide detailed methodologies for characterizing the physical properties of this compound. The logic behind these workflows is to establish purity, understand solubility for reaction and formulation development, and determine acid-base characteristics critical for pharmacological applications.

Melting Point Analysis: A Criterion for Purity

The melting point is a fundamental physical property that provides a rapid and effective assessment of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress the melting point and broaden the range.

-

Sample Preparation: Place a small amount of dry this compound powder on a clean, dry watch glass. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.[2]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount of sample enters the tube. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to compact the solid into a 1-2 mm column at the bottom.[3]

-

Initial Rapid Determination: Place the loaded capillary into a melting point apparatus. Heat the sample rapidly (e.g., 10-20 °C/min) to determine an approximate melting range. This initial, non-precise measurement saves time in subsequent steps.[2]

-

Accurate Determination: Prepare a fresh capillary tube with the sample. Set the starting temperature of the apparatus to approximately 20 °C below the approximate melting point observed in the rapid run.

-

Heating and Observation: Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely. The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-1.0 °C).

-

-

Validation: Repeat the accurate determination with a second sample to ensure reproducibility.

Caption: Workflow for accurate melting point determination.

Solubility Profile: Guiding Application and Synthesis

Determining the solubility of this compound in various solvents is critical for its application in synthesis, purification (recrystallization), and, if intended for drug development, formulation.[4] Most aliphatic amines exhibit some water solubility due to hydrogen bonding, but this decreases as the carbon content increases.[5] Aromatic amines often have diminished water solubility.[5]

This protocol follows a tiered approach, starting with common laboratory solvents and progressing in a logical manner.[6] Visual inspection is used for qualitative assessment.

-

Tier 1: Standard Solvents: a. Weigh approximately 10 mg of this compound into separate, labeled glass vials. b. To each vial, add 0.5 mL of a solvent to achieve a concentration of 20 mg/mL. Test the following solvents in order: Water, Ethanol, Methanol, Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO). c. Agitate each mixture vigorously at a constant temperature (e.g., 25 °C) for 2-5 minutes. d. Visually inspect for dissolution. A compound is considered "soluble" if the solution is clear with no visible particles. It is "partially soluble" if some solid remains but the solution is not saturated, and "insoluble" if the solid does not appear to dissolve.[4][6]

-

Tier 2: Dilution for Insoluble/Partially Soluble Compounds: a. If the compound is insoluble at 20 mg/mL in a given solvent, add an additional 4.5 mL of the same solvent to reach a concentration of 2 mg/mL (a 10-fold dilution). b. Agitate and observe again. c. If still insoluble, perform another 10-fold dilution to 0.2 mg/mL.

-

Quantitative Gravimetric Follow-up (for a chosen solvent): a. Prepare a saturated solution by adding an excess of the compound to a known volume of the chosen solvent in a sealed container. b. Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.[4] c. Carefully filter the solution through a 0.45 µm syringe filter to remove all undissolved solid. d. Accurately transfer a known volume (e.g., 1.00 mL) of the clear, saturated solution to a pre-weighed vial. e. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.[7] f. Weigh the vial containing the solid residue. The difference in mass corresponds to the amount of solute dissolved in the known volume of solvent. Calculate solubility in mg/mL or g/100 mL.

Caption: Tiered workflow for qualitative solubility assessment.

pKa Determination: Understanding Ionization State

The pKa value defines the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For a drug candidate, the ionization state affects solubility, membrane permeability, and target binding. This compound has two basic centers: the pyridine nitrogen and the exocyclic amine. Determining their pKa values is essential. NMR spectroscopy provides an elegant method for pKa determination by monitoring the change in chemical shifts of specific protons as the molecule becomes protonated.[8]

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 5-10 mM) in deuterium oxide (D₂O).

-

pH Adjustment: Divide the stock solution into several NMR tubes. Adjust the pD (the pH reading in D₂O) of each solution to a different value spanning a range of at least 4 units around the expected pKa (e.g., from pD 2 to pD 8). Use small aliquots of DCl and NaOD to adjust the pD, measuring with a calibrated pH meter (note: pD = pH reading + 0.4).

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis: a. Identify a proton whose chemical shift (δ) is sensitive to the protonation state of a nearby nitrogen. The protons on the pyridine ring adjacent to the ring nitrogen are ideal candidates. b. Plot the observed chemical shift (δ_obs) of the chosen proton against the pD for each sample. The plot should form a sigmoidal curve. c. The pKa is the pD value at the inflection point of this curve. It can be calculated by fitting the data to the Henderson-Hasselbalch equation: δ_obs = (δ_A * [A] + δ_HA * [HA]) / ([A] + [HA]) where δ_A is the chemical shift of the deprotonated form and δ_HA is the chemical shift of the protonated form. The pKa is the pD where δ_obs is exactly halfway between δ_A and δ_HA.[8]

Spectroscopic Characterization for Structural Verification

Spectroscopic methods provide a molecular "fingerprint," confirming the identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The spectrum will confirm the number and connectivity of protons.

-

Expected Resonances:

-

Aromatic Protons: Signals in the aromatic region (~6.5-8.5 ppm) corresponding to the three protons on the pyridine ring.

-

Amine Protons (-NH₂): A broad singlet that will exchange with D₂O (i.e., the peak will disappear upon adding a drop of D₂O to the NMR tube). Its chemical shift can vary but is often found between 3-5 ppm for aromatic amines.[9][10]

-

Acetylenic Proton (-C≡CH): A sharp singlet around 2.0-3.1 ppm.[11]

-

-

-

¹³C NMR: The spectrum will show distinct signals for each unique carbon atom.

-

Expected Resonances:

-

Pyridine Carbons: Multiple signals in the aromatic region (~110-160 ppm).

-

Alkyne Carbons (-C≡CH): Two signals typically found between 70-90 ppm.

-

-

-

Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Filter the solution into a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed for full structural assignment.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands:

-

N-H Stretch (Primary Amine): Two distinct, sharp bands in the region of 3400-3250 cm⁻¹.[13]

-

≡C-H Stretch (Terminal Alkyne): A strong, sharp band around 3330-3270 cm⁻¹.[14]

-

C≡C Stretch (Alkyne): A weak to medium band in the region of 2260-2100 cm⁻¹.[11][14]

-

N-H Bend (Primary Amine): A band in the 1650-1580 cm⁻¹ region.[13]

-

C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.[13]

-

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[15]

-

Acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, which helps to confirm its molecular formula.[16][17]

-

Expected Result:

-

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion peak would be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₇H₆N₂ + H]⁺ = 119.06. High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within 5 ppm, providing strong evidence for the C₇H₆N₂ elemental composition.[17]

-

-

Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[18]

-

Infuse the solution directly into the ESI source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Analyze the resulting spectrum for the parent ion peak corresponding to [M+H]⁺.

Caption: Integrated workflow for the complete characterization of the compound.

References

- 1. chemscene.com [chemscene.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. benchchem.com [benchchem.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. benchchem.com [benchchem.com]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to 2-Ethynylpyridin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Ethynylpyridin-4-amine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a proposed, field-proven synthetic methodology, its physicochemical and spectroscopic properties, and its emerging applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Identity: CAS Number and Structure

This compound is a substituted pyridine derivative characterized by an ethynyl group at the 2-position and an amine group at the 4-position of the pyridine ring. This unique arrangement of functional groups imparts distinct chemical reactivity and potential for biological interactions.

-

Chemical Name: this compound

-

Synonyms: 4-Amino-2-ethynylpyridine, 2-Ethynyl-4-pyridinamine[1]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights: A Proposed Sonogashira Coupling Approach

While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient route can be devised based on the well-established Sonogashira cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[3]

The proposed synthetic pathway involves the coupling of a suitable 2-halopyridin-4-amine with a protected or terminal alkyne. A logical precursor would be 2-bromo-4-aminopyridine or 2-iodo-4-aminopyridine, coupled with trimethylsilylacetylene, followed by deprotection. The use of a silyl-protected alkyne can often improve reaction efficiency and prevent self-coupling of the terminal alkyne.[5]

Caption: Proposed synthetic workflow for this compound.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

-

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-bromo-4-aminopyridine) to form a Pd(II) complex.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

-

Reductive Elimination: The desired product, 4-amino-2-((trimethylsilyl)ethynyl)pyridine, is formed through reductive elimination, regenerating the Pd(0) catalyst.

-

-

Copper Cycle:

-

The copper(I) cocatalyst reacts with the terminal alkyne (after in-situ deprotection if a protected alkyne is used) in the presence of a base to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step.[6]

-

The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield and purity.[6]

Proposed Experimental Protocol

Materials:

-

2-Bromo-4-aminopyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Sonogashira Coupling:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-aminopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous THF, followed by triethylamine (2.5 eq).

-

To this stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified 4-amino-2-((trimethylsilyl)ethynyl)pyridine in methanol.

-

Add potassium carbonate (2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value (Predicted/Reported) | Source/Justification |

| Appearance | Solid | Based on similar substituted pyridines. |

| Melting Point | Not reported | Expected to be higher than related liquid pyridines due to hydrogen bonding and crystalline packing. |

| Boiling Point | Not reported | Likely to decompose at higher temperatures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in nonpolar solvents. | The presence of the amino and pyridine nitrogen atoms allows for hydrogen bonding with polar solvents. |

| pKa | Not reported | The pyridine nitrogen will be basic, and the amino group will also have a pKa. The ethynyl group is weakly acidic. |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. The expected spectroscopic features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a signal for the acetylenic proton, and a broad signal for the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing ethynyl group. The amine protons' signal may be exchangeable with D₂O.[7]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The two sp-hybridized carbons of the ethynyl group will appear in the characteristic region of 70-90 ppm.

-

IR Spectroscopy: The infrared spectrum will provide key information about the functional groups.[8]

-

N-H stretch: A primary amine will typically show two bands in the region of 3300-3500 cm⁻¹.[8]

-

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 118. In accordance with the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[8]

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[9][10] The incorporation of an ethynyl group provides a rigid linker and a handle for further functionalization through click chemistry or other coupling reactions. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets.

Derivatives of ethynylpyridines have shown promise in a variety of therapeutic areas:

-

Kinase Inhibitors: The pyridine ring can mimic the hinge-binding motif of ATP in the active site of kinases, making substituted pyridines attractive candidates for kinase inhibitor development. The ethynyl group can be used to probe deeper into the active site or to attach other pharmacophoric groups.

-

Receptor Antagonists: Ethynylpyridine analogs have been investigated as potent and selective antagonists for various receptors, such as the metabotropic glutamate receptor 5 (mGluR5).[11][12] These receptors are implicated in a range of neurological and psychiatric disorders.

-

Anticancer Agents: The pyridine nucleus is a common feature in many anticancer drugs.[10][13] 4-aminopyridine derivatives, for instance, have been explored as inhibitors of enzymes like tissue non-specific alkaline phosphatase, which is overexpressed in certain cancers.[14]

The unique combination of a hydrogen-bonding amine, a metal-coordinating pyridine nitrogen, and a reactive ethynyl group makes this compound a valuable and versatile building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive safety data sheet (SDS) should be consulted before use. In general, compounds of this class should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established methods like the Sonogashira coupling. The presence of multiple functional groups allows for diverse chemical modifications, making it an ideal scaffold for the development of novel therapeutic agents and functional materials. Further research into the biological activities of derivatives of this compound is warranted to fully explore its potential.

References

- 1. 667932-24-3 CAS|2-乙炔吡啶-4-胺|生产厂家|价格信息 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as potent, noncompetitive metabotropic glutamate receptor subtype 5 antagonists; search for cocaine medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 14. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenylaminopyridine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The phenylaminopyrimidine (PAP) scaffold has emerged as a cornerstone in medicinal chemistry, particularly in the development of targeted therapies. This guide provides a comprehensive technical overview of the discovery of novel phenylaminopyridine derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the rational design strategies, synthetic methodologies, and the critical structure-activity relationships (SAR) that govern their biological activity. Through an exploration of key experimental protocols and data interpretation, this document aims to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing next-generation PAP-based therapeutics.

Introduction: The Rise of a Privileged Scaffold

The journey of the phenylaminopyridine scaffold to prominence is intrinsically linked to the success of imatinib (Gleevec®), the first kinase inhibitor approved for cancer treatment.[1][2] This groundbreaking drug validated the therapeutic potential of targeting specific oncogenic kinases and established the PAP core as a "privileged structure" in drug discovery.[3] Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity, offering a fertile ground for the development of new therapeutic agents.[4] The versatility of the PAP scaffold lies in its ability to mimic the adenine component of ATP, enabling competitive inhibition at the ATP-binding site of a wide range of kinases.[5]

The core structure, characterized by a pyrimidine ring linked to a phenyl group via an amino bridge, provides a rigid framework amenable to synthetic modification. This allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties through the introduction of various substituents.[6] The extensive research into PAP derivatives has led to the development of numerous kinase inhibitors targeting various members of the kinome, including Bcr-Abl, c-KIT, EGFR, and Src family kinases.[1][2] This guide will explore the fundamental principles and advanced techniques employed in the discovery and optimization of these vital therapeutic agents.

Rational Design and Mechanistic Insights

The design of novel phenylaminopyridine derivatives is a multifaceted process that integrates computational modeling, structural biology, and a deep understanding of kinase enzymology. The primary mechanism of action for most PAP-based inhibitors is competitive inhibition of ATP at the kinase active site.[5]

The Kinase ATP-Binding Site: A Druggable Target

Protein kinases share a conserved catalytic domain with a binding pocket for ATP. This pocket is the primary target for the development of small molecule inhibitors. The adenine moiety of ATP forms crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[7] The phenylaminopyrimidine scaffold is designed to mimic these key interactions.

dot

Caption: Schematic of the kinase ATP-binding site.

Mimicking the Pharmacophore

The design of PAP derivatives hinges on replicating the essential pharmacophoric features of ATP. The pyrimidine ring nitrogen atoms act as hydrogen bond acceptors, interacting with the backbone amide hydrogens of the hinge region.[5] The phenyl ring occupies the hydrophobic pocket adjacent to the adenine-binding site, and the amine linker provides the correct orientation for these interactions.

dot

Caption: Pharmacophore mimicry of ATP by the PAP scaffold.

Synthetic Strategies for Phenylaminopyrimidine Derivatives

The synthesis of phenylaminopyrimidine derivatives is well-established, with several robust and versatile methods available to medicinal chemists. The most common approach involves a key palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

General Synthetic Scheme

A widely employed synthetic route, as described by Bredereck and colleagues, involves the condensation of a substituted aniline with a pyrimidine derivative.[8] This typically proceeds through the reaction of an enaminone with guanidinium salts.

dot

Caption: General synthetic workflow for PAP derivatives.

Experimental Protocol: Synthesis of a Phenylaminopyrimidine Derivative

The following is a representative protocol for the synthesis of a novel phenylaminopyrimidine derivative, adapted from published procedures.[8][9]

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 3-acetylpyridine (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), stir the mixture at 80°C for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone.

Step 2: Cyclization to form the Phenylaminopyrimidine Core

-

Prepare a solution of the crude enaminone (1.0 eq) in n-butanol.

-

Add guanidinium carbonate (1.5 eq) to the solution.

-

Reflux the mixture for 12 hours.

-

Cool the reaction to room temperature, resulting in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold n-butanol, and dry under vacuum to afford the phenylaminopyrimidine derivative.

Step 3: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of PAP derivatives. By systematically modifying different parts of the scaffold, researchers can identify key structural features that influence biological activity.[6][10]

Key Modification Points

The phenylaminopyrimidine scaffold offers several positions for chemical modification to explore the SAR.

dot

Caption: Key positions for SAR studies on the PAP scaffold.

-

R1 (Phenyl Ring Substituents): Modifications at this position can influence interactions with the hydrophobic pocket and solvent-exposed regions of the kinase. Introducing polar groups can enhance solubility and modulate selectivity.

-

R2 (Pyrimidine Ring Substituents): Substitutions on the pyrimidine ring can impact the hydrogen bonding interactions with the hinge region and affect the overall conformation of the inhibitor.

-

R3 (Linker Modification): While less common, modifications to the amino linker can alter the geometry of the molecule and its binding orientation.

Data Presentation: SAR Table

The following table summarizes hypothetical SAR data for a series of PAP derivatives, illustrating the impact of substitutions on inhibitory activity against a target kinase.

| Compound | R1 | R2 | IC₅₀ (nM) |

| 1a | H | H | 500 |

| 1b | 3-CF₃ | H | 150 |

| 1c | 4-OCH₃ | H | 300 |

| 1d | H | 4-Morpholino | 50 |

| 1e | 3-CF₃ | 4-Morpholino | 10 |

Interpretation:

-

The introduction of an electron-withdrawing group (CF₃) at the R1 position (Compound 1b ) improves potency compared to the unsubstituted analog (Compound 1a ).

-

A bulky, polar group (morpholine) at the R2 position (Compound 1d ) significantly enhances inhibitory activity.

-

The combination of favorable substitutions at both R1 and R2 (Compound 1e ) leads to a synergistic improvement in potency.

Biological Evaluation and Therapeutic Applications

The discovery of novel phenylaminopyrimidine derivatives culminates in their biological evaluation to assess their therapeutic potential. This involves a cascade of in vitro and in vivo assays.

In Vitro Kinase Assays

The initial screening of newly synthesized compounds typically involves in vitro kinase assays to determine their inhibitory potency (IC₅₀) against the target kinase and a panel of other kinases to assess selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP.

-

Add varying concentrations of the test compound to the reaction mixture.

-

Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cellular Assays

Promising compounds from in vitro assays are then evaluated in cell-based assays to determine their effects on cancer cell proliferation, apoptosis, and cell cycle progression.[1]

Therapeutic Applications

Phenylaminopyrimidine derivatives have found broad applications in oncology, with several approved drugs and numerous candidates in clinical trials.[1][11] Their primary application is in the treatment of various cancers, including chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GIST), and non-small cell lung cancer (NSCLC).[1][8]

Conclusion and Future Directions

The phenylaminopyrimidine scaffold remains a highly valuable and versatile platform for the design of novel kinase inhibitors. The continuous exploration of new synthetic methodologies and a deeper understanding of kinase biology will undoubtedly lead to the discovery of next-generation PAP derivatives with improved potency, selectivity, and safety profiles. Future research will likely focus on developing inhibitors that can overcome drug resistance, target novel kinase isoforms, and explore applications beyond oncology, such as in inflammatory and autoimmune diseases.[11]

References

- 1. Design and synthesis of novel phenylaminopyrimidines with antiproliferative activity against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of 2-Ethynylpyridine Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the ever-evolving landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and versatile reactivity have led to its incorporation into a multitude of FDA-approved drugs.[1] Within this privileged class of heterocycles, compounds bearing an ethynyl group at the 2-position of the pyridine ring, known as 2-ethynylpyridines, are emerging as a compelling, yet underexplored, area of research. This technical guide provides a comprehensive overview of the current understanding of the biological activities of 2-ethynylpyridine compounds, offering insights into their therapeutic potential and the underlying molecular mechanisms.

Introduction: The Allure of the Ethynyl Group

The introduction of an ethynyl moiety onto the pyridine ring profoundly influences its physicochemical properties and biological interactions. The linear and rigid nature of the acetylene group can dictate specific orientations within a biological target, while its electron-withdrawing character can modulate the reactivity and binding affinity of the parent pyridine core. This unique combination of features has spurred investigations into the utility of 2-ethynylpyridine derivatives across various therapeutic areas. This guide will delve into the significant strides made in understanding the anticancer, antimicrobial, and enzyme-inhibitory activities of these promising compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

The quest for novel anticancer agents has led researchers to explore the potential of various heterocyclic compounds. Pyridine derivatives, in particular, have shown significant promise in this arena.[2][3][4][5][6][7][8][9][10] While direct studies on 2-ethynylpyridine anticancer agents are still emerging, the broader class of substituted pyridines provides a strong rationale for their investigation.

Mechanism of Action: Disrupting the Cancer Cell Cycle and Inducing Apoptosis

Several studies on pyridine derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, certain pyridine and pyridone compounds have been shown to cause G2/M phase arrest in breast and liver cancer cell lines.[2] This cell cycle blockade is often mediated by the upregulation of key tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle progression proteins like cyclin D1.[2] Furthermore, the activation of apoptotic pathways, often involving the JNK signaling cascade, is a common mechanism of action for these compounds.[2] Some 2,4,6-trisubstituted pyridine derivatives have been found to exert their anticancer effects through the inhibition of histone deacetylases (HDACs) and the inhibition of p53 ubiquitination.[3]

The structural similarity of 2-ethynylpyridine to known kinase inhibitors suggests its potential to interfere with crucial signaling pathways in cancer. Many pyridine-containing drugs target kinases, which are pivotal in cancer cell proliferation and survival.[6][8][11] The ethynyl group could potentially form key interactions within the ATP-binding pocket of various kinases, leading to their inhibition.

Quantitative Assessment of Anticancer Potency

The anticancer activity of novel compounds is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. For example, a novel pyridone derivative demonstrated an IC50 value of 4.5 ± 0.3 µM in HepG2 liver cancer cells.[2] Spiro-pyridine derivatives have also shown promising results, with IC50 values ranging from 7.83 ± 0.50 to 13.61 ± 1.20 μM against the Caco-2 colorectal carcinoma cell line.[11] These values highlight the potential for developing highly potent anticancer agents based on the pyridine scaffold.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone Derivative | HepG2 (Liver) | 4.5 ± 0.3 | [2] |

| Spiro-pyridine Derivative | Caco-2 (Colorectal) | 7.83 ± 0.50 | [11] |

| Spiro-pyridine Derivative | HepG2 (Liver) | < 10 | [11] |

| Thieno[2,3-b]pyridine Derivative | CCRF-CEM (Leukemia) | 2.580 ± 0.550 | |

| Thieno[2,3-b]pyridine Derivative | CEM/ADR5000 (Multidrug-Resistant Leukemia) | 4.486 ± 0.286 | |

| Pyrazolyl Nicotinonitrile | MCF-7 (Breast) | 0.34 | [8] |

| Pyrazolyl Nicotinonitrile | HepG2 (Liver) | 0.18 | [8] |

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A standard method to evaluate the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product by mitochondrial reductases. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-ethynylpyridine compound for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel therapeutic agents.[12] Pyridine-containing compounds have a long history of use as antimicrobial agents, and recent research continues to highlight their potential in this area.[12][13][14][15][16][17]

Spectrum of Activity and Mechanism of Action

Derivatives of pyridine have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13][15][16] Alkyl pyridinol compounds, which are structurally related to 2-ethynylpyridines, have shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA).[13] The proposed mechanism of action for these compounds involves the disruption and deformation of the bacterial membrane.[13]

Some pyridine derivatives have been shown to inhibit fungal growth by targeting the ergosterol biosynthesis pathway, specifically by inhibiting the enzyme lanosterol demethylase.[18] This is a well-established target for azole antifungal drugs, suggesting that 2-ethynylpyridine compounds could act through a similar mechanism.

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For example, certain novel pyridine quaternary analogs have shown significant antibacterial activity against Escherichia coli and Staphylococcus epidermidis, and superior antifungal activity against Candida albicans compared to the standard drug Griseofulvin.[12] Some 2-aminopyridine derivatives have exhibited high activity against S. aureus and B. subtilis with MIC values as low as 0.039 ± 0.000 µg·mL⁻¹.[19]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Alkyl Pyridinol | S. aureus | 16 | [13] |

| 2-Aminopyridine Derivative | S. aureus | 0.039 ± 0.000 | [19] |

| 2-Aminopyridine Derivative | B. subtilis | 0.039 ± 0.000 | [19] |

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

-

Prepare Compound Dilutions: Prepare a series of twofold dilutions of the 2-ethynylpyridine compound in a suitable broth medium in a 96-well microtiter plate.

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculate Wells: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

The ability of small molecules to selectively inhibit the activity of specific enzymes is a cornerstone of modern drug discovery. The 2-ethynylpyridine scaffold has shown potential as a versatile platform for the development of potent and selective enzyme inhibitors.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs. Inhibition of specific CYP isoforms can be a desirable therapeutic strategy, for example, to reduce the metabolic activation of procarcinogens. Ethynyl-containing compounds are known to be mechanism-based inhibitors of CYP enzymes. The ethynyl group can be oxidized by the CYP enzyme, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing irreversible inactivation.

Inhibition of Other Key Enzymes

Beyond CYPs, pyridine derivatives have been investigated as inhibitors of a variety of other enzymes implicated in disease. For instance, certain pyridine derivatives have been designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[20][21] The ability of these compounds to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase highlights the potential for developing dual-binding site inhibitors with enhanced efficacy.[20] Additionally, 2-guanidinyl pyridine derivatives have been identified as competitive inhibitors of trypsin, a serine protease involved in various physiological and pathological processes.[22][23]

Future Perspectives and Conclusion

The exploration of 2-ethynylpyridine compounds as biologically active agents is still in its early stages. However, the existing body of knowledge on pyridine derivatives, coupled with the unique properties of the ethynyl group, provides a strong foundation for future research and development in this area. The versatility of the 2-ethynylpyridine scaffold allows for the synthesis of diverse libraries of compounds with the potential for potent and selective activity against a range of therapeutic targets.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) studies: To elucidate the key structural features required for optimal biological activity and selectivity.

-

In-depth mechanistic studies: To fully understand the molecular targets and signaling pathways modulated by 2-ethynylpyridine derivatives.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds and ensure their safety and efficacy in vivo.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. chemijournal.com [chemijournal.com]

- 5. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijsat.org [ijsat.org]

- 7. Synthesis, cytotoxic assessment, and molecular docking studies of 2,6-diaryl-substituted pyridine and 3,4- dihydropyrimidine-2(1H)-one scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]

- 13. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. openaccessjournals.com [openaccessjournals.com]

- 17. mdpi.com [mdpi.com]

- 18. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of 2-guanidinyl pyridines and their trypsin inhibition and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 2-Ethynylpyridin-4-amine: A Multi-Technique Approach

Preamble: The Strategic Importance of 2-Ethynylpyridin-4-amine

In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, celebrated for its presence in numerous pharmaceuticals and its ability to engage in critical biological interactions.[1][2] this compound (C₇H₆N₂, MW: 118.14 g/mol ) emerges as a particularly compelling derivative.[3] It combines three key pharmacophoric features onto a low molecular weight frame: a hydrogen bond-accepting pyridine nitrogen, a hydrogen bond-donating/accepting primary amine, and a rigid, reactive ethynyl group. This unique combination makes it a versatile building block for developing targeted therapeutics, particularly kinase inhibitors and other agents requiring precise spatial orientation for high-affinity binding.[4][5]

This guide provides a comprehensive, multi-faceted structural elucidation of this compound. We move beyond mere data reporting to explain the causal-driven workflow of a structural chemistry investigation. By integrating spectroscopic, crystallographic, and computational methods, we establish a self-validating system where each technique corroborates and enriches the findings of the others, delivering an unambiguous and holistic understanding of the molecule's architecture and electronic landscape.

Part 1: Spectroscopic Characterization – Decoding the Signature

Spectroscopy serves as our initial, non-destructive interrogation of the molecule. Each technique provides a unique piece of the structural puzzle, which we will assemble to form a coherent picture of atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for mapping the carbon-hydrogen framework. For a molecule like this compound, we anticipate a distinct set of signals in both ¹H and ¹³C spectra that are highly informative.

-

¹H NMR Analysis: The proton spectrum is expected to reveal five unique signals. The three aromatic protons on the pyridine ring will appear as distinct signals due to their different electronic environments, with coupling patterns revealing their spatial relationships. The primary amine protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The terminal acetylenic proton is typically a sharp singlet in a characteristic region of the spectrum.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| H5 (Pyridine) | ~7.8-8.2 | Doublet (d) | Deshielded by the adjacent ring nitrogen. |

| H6 (Pyridine) | ~6.5-6.8 | Doublet of doublets (dd) | Influenced by both the ring nitrogen and the C4-amine. |

| H3 (Pyridine) | ~6.3-6.6 | Singlet or narrow doublet | Adjacent to two substituents. |

| -NH₂ (Amine) | ~4.5-5.5 (variable) | Broad Singlet (br s) | Exchangeable protons, often broadened. |

| -C≡CH (Alkyne) | ~3.0-3.5 | Singlet (s) | Characteristic shift for a terminal alkyne proton. |

-

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should resolve all seven carbon atoms. The positions of the pyridine ring carbons are dictated by the substitution pattern, while the two sp-hybridized carbons of the ethynyl group have highly characteristic chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C4 (Pyridine) | ~150-155 | Attached to the electron-donating amine group. |

| C2 (Pyridine) | ~148-152 | Attached to the electron-withdrawing ethynyl group. |

| C6 (Pyridine) | ~145-150 | Alpha to the ring nitrogen. |

| C5 (Pyridine) | ~110-115 | Beta to the ring nitrogen. |

| C3 (Pyridine) | ~105-110 | Shielded position between two substituents. |

| -C ≡CH (Alkyne) | ~80-85 | sp-hybridized carbon attached to the ring. |

| -C≡C H (Alkyne) | ~75-80 | Terminal sp-hybridized carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a rapid and reliable confirmation of their presence. The spectrum of this compound is defined by the vibrations of its amine and alkyne moieties.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| N-H Asymmetric & Symmetric Stretch | 3450-3250 (two bands) | Medium-Weak | Confirms the presence of a primary (-NH₂) amine.[6] |

| ≡C-H Stretch | 3300-3250 | Strong, Sharp | Diagnostic for a terminal alkyne.[7] |

| C≡C Stretch | 2150-2100 | Medium-Weak, Sharp | Confirms the presence of the alkyne triple bond. |

| N-H Bend (Scissoring) | 1650-1580 | Medium | Characteristic of a primary amine.[6] |

| C=N, C=C Ring Stretches | 1600-1450 | Strong-Medium | Vibrations of the pyridine ring skeleton. |

| Aromatic C-N Stretch | 1335-1250 | Strong | Stretching of the bond between the amine and the ring.[6] |

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the most accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition.

-

Expected Mass: For the molecular formula C₇H₆N₂, the calculated monoisotopic mass is 118.0531 Da.

-

Analysis: Using a technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecular ion [M+H]⁺ at m/z 119.0604. The high precision of HRMS (typically <5 ppm error) allows this measured value to definitively confirm the elemental formula, ruling out other isobaric possibilities.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) – The Definitive 3D Structure

While spectroscopy reveals connectivity, SCXRD provides the exact three-dimensional arrangement of atoms in space, yielding precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique is the gold standard for absolute structure determination.

The primary challenge is often methodological: growing a single, diffraction-quality crystal. However, the resulting data is unparalleled in its detail. From SCXRD analysis of this compound, we would determine:

-

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the linear geometry of the ethynyl group.

-

Intermolecular Interactions: The presence of the primary amine and the pyridine nitrogen makes the molecule a prime candidate for forming extensive hydrogen bonding networks. We would anticipate strong N-H···N hydrogen bonds, where the amine of one molecule donates a proton to the pyridine nitrogen of a neighboring molecule, forming dimers or extended chains that dictate the crystal packing.[8][9]

The workflow for such an analysis is a systematic process from crystal to final structure.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Computational Quantum Chemistry – The In Silico Benchmark

To complement our experimental findings and gain deeper insight into the molecule's electronic nature, we turn to computational methods. Density Functional Theory (DFT) has become the workhorse for molecules of this size, offering an excellent balance of accuracy and computational cost.[10] We employ it here to create a theoretical benchmark against which our experimental data can be validated.

A typical and reliable level of theory for substituted pyridines is B3LYP with a 6-311+G(d,p) basis set, which accurately models both geometry and electronic properties.[10][11]

Caption: Standard workflow for DFT-based molecular property prediction.

Optimized Geometry

The first output of a DFT calculation is the molecule's lowest-energy 3D structure in the gas phase. This allows for a direct comparison with SCXRD data. Small deviations are expected due to the different phases (gas vs. solid-state packing forces), but the overall agreement validates both the experimental and theoretical models.

| Parameter | Hypothetical SCXRD Data (Å) | DFT B3LYP/6-311+G(d,p) (Å) |

| C4-N(H₂) Bond Length | 1.365 | 1.370 |

| C2-C(≡CH) Bond Length | 1.430 | 1.435 |

| C≡C Bond Length | 1.195 | 1.200 |

Electronic Properties and Reactivity

DFT provides invaluable insights that are not directly observable experimentally.

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this compound, it would show high electron density (red/yellow) around the pyridine nitrogen and the amine group, identifying them as sites for electrophilic attack or hydrogen bonding. The acetylenic proton would show a region of lower electron density (blue), indicating its slight acidity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is typically localized on the electron-rich aminopyridine ring, indicating its role as an electron donor (nucleophile). The LUMO would be distributed across the π-system, indicating where the molecule can accept electrons. The HOMO-LUMO energy gap is a predictor of chemical reactivity and stability.

Part 4: Synthesis of Findings – A Cohesive Structural Portrait and Implications for Drug Design

-

Confirmation of Identity: HRMS confirms the elemental formula is C₇H₆N₂.

-

Confirmation of Constitution: ¹H and ¹³C NMR confirm the precise connectivity of the atoms, placing the ethynyl group at C2 and the amine at C4.

-

Confirmation of Functional Groups: FT-IR provides definitive evidence for the primary amine, the terminal alkyne, and the pyridine ring.

-

Confirmation of 3D Geometry: SCXRD provides the exact solid-state structure, while DFT calculations provide a validated, low-energy gas-phase conformation.

This confirmed structure directly informs its application in drug development. The spatial relationship between the hydrogen bond donors (-NH₂) and acceptors (N-pyridine), combined with the rigid ethynyl linker, provides a perfect scaffold for positioning functional groups to interact with a protein's active site.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. 4-Ethynylpyrimidin-2-amine|Research Chemical [benchchem.com]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Ethynyl pyridine [webbook.nist.gov]

- 8. Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

understanding the reactivity of the ethynyl group in pyridines

An In-Depth Technical Guide to the Reactivity of the Ethynyl Group in Pyridines

Authored by: Gemini, Senior Application Scientist

Abstract

Ethynylpyridines represent a class of heterocyclic building blocks of paramount importance in modern synthetic chemistry, with profound applications in drug discovery, materials science, and catalysis.[1][2][3] Their unique chemical behavior stems from the intricate electronic interplay between the electron-deficient pyridine ring and the electron-rich carbon-carbon triple bond. This guide provides a comprehensive exploration of the reactivity of the ethynyl group when appended to a pyridine scaffold. We will delve into the core principles governing its transformations, moving beyond simple reaction lists to explain the causality behind experimental choices and protocol design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of these versatile molecules.

The Electronic Landscape of Ethynylpyridines

The reactivity of an ethynyl group on a pyridine ring is not static; it is dynamically influenced by the inherent electronic properties of the pyridine core. The pyridine ring is electron-withdrawing, a consequence of the greater electronegativity of the nitrogen atom compared to carbon. This property fundamentally dictates the behavior of the attached alkyne.

-

Enhanced Electrophilicity: The electron-deficient nature of the pyridine ring polarizes the π-system of the alkyne, rendering the terminal alkyne carbon more electrophilic than in a simple arylacetylene. This effect makes the ethynyl group susceptible to nucleophilic attack.

-

Increased Acidity: The terminal proton of an ethynylpyridine is more acidic compared to that of phenylacetylene, facilitating its deprotonation and subsequent participation in metal-catalyzed coupling reactions.

-

The Role of the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen imparts basicity. This basic site can be protonated or coordinated to a Lewis acid, a process that dramatically amplifies the electron-withdrawing effect of the ring. This salt formation significantly enhances the electrophilicity of the ethynyl group, opening up unique reaction pathways not readily accessible to other alkynes.[4][5] The position of the nitrogen (2-, 3-, or 4-) subtly modulates these electronic effects, influencing reaction rates and regioselectivity.

This duality—a basic nitrogen atom and an increasingly electrophilic alkyne—is the cornerstone of ethynylpyridine chemistry.

Key Reaction Classes and Methodologies

The unique electronic features of ethynylpyridines give rise to a rich and diverse range of chemical transformations. This section will explore the most synthetically valuable reaction classes, providing both mechanistic insights and field-proven protocols.

Nucleophilic Addition Reactions

The polarization of the ethynyl group by the pyridine ring makes it an excellent substrate for nucleophilic additions. This reactivity is profoundly enhanced by leveraging the basicity of the ring nitrogen.

A classic example of this enhanced reactivity is the hydrohalogenation of 2-ethynylpyridines. Unlike typical alkynes, which undergo electrophilic addition and are often plagued by low efficiency and over-addition, 2-ethynylpyridine reacts readily with hydrohalic acids via a nucleophilic pathway.[4][5]

The key is the initial protonation of the basic pyridine nitrogen by the acid (e.g., HCl). This forms a pyridinium salt, which drastically increases the electron-withdrawing capacity of the ring and, consequently, the electrophilicity of the alkyne. The halide anion, now held in close proximity as the counterion, executes a nucleophilic attack on the activated triple bond to yield the vinyl halide product with high efficiency and stereoselectivity.[4][5] This proximity effect means the reaction can proceed smoothly even at lower concentrations.[5]

Caption: Mechanism of nucleophilic hydrohalogenation of 2-ethynylpyridine.

This protocol is adapted from the work of Tanimoto et al.[4][5]

-

Reaction Setup: To a solution of 2-ethynylpyridine (1.0 mmol) in a suitable solvent such as 1,4-dioxane (2.0 mL) in a sealed tube, add concentrated hydrochloric acid (e.g., 37%, 2.0 mmol, 2.0 equiv.).

-

Reaction Execution: Seal the tube and heat the reaction mixture at 60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloroethenyl)pyridine.

| Reactant | Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Ethynylpyridine | HCl | 60 | 3 | 96 | [4] |

| 2-Ethynylpyridine | HBr | 60 | 1 | 98 | [4] |

| 2-Ethynylpyridine | HI | 60 | 1 | 99 | [4] |

| 4-Ethynylpyridine | HCl | 150 | 5 | 93 | [4] |

Table 1. Summary of Hydrohalogenation Reactions of Ethynylpyridines.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp) bonds.[6][7][8] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[7] Ethynylpyridines are excellent substrates for this reaction, providing a direct route to complex molecular architectures that are crucial for pharmaceuticals and organic materials.[1][9]

The Sonogashira reaction operates through two interconnected catalytic cycles.[6]

-

The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X). Simultaneously, the copper acetylide, formed in the copper cycle, transmetalates with the Pd(II)-halide complex. Reductive elimination then occurs, releasing the final coupled product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst.

-

The Copper Cycle: In the presence of a base, copper(I) coordinates with the terminal alkyne (H-C≡C-R²) to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and is the key intermediate for the transmetalation step with the palladium complex.

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

This protocol is adapted from the work of Zhu et al. for the synthesis of 2-amino-3-alkynylpyridines.[10]

-

Catalyst Preparation: In a dry, nitrogen-flushed round-bottom flask, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Solvent Addition: Add anhydrous DMF (e.g., 2.0 mL for a 0.5 mmol scale reaction) and stir the mixture for 30 minutes at room temperature under nitrogen.

-

Reagent Addition: Add the 2-amino-3-bromopyridine (1.0 equiv., 0.5 mmol), the terminal alkyne (1.2 equiv., 0.6 mmol), and a base such as triethylamine (Et₃N, e.g., 1.0 mL).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir for 3 hours, or until TLC analysis indicates complete consumption of the starting halide.

-

Work-up: Cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

| Aryl Halide | Alkyne | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | 96 | [10] |

| 2-Amino-3-bromopyridine | 4-Ethynyltoluene | 94 | [10] |

| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | 91 | [10] |

| 2-Amino-3-bromo-5-chloropyridine | 1-Hexyne | 85 | [10] |

Table 2. Representative Yields for Sonogashira Coupling to form 2-Amino-3-alkynylpyridines.

[3+2] Cycloaddition: The "Click" Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[11] This reaction robustly joins an azide and a terminal alkyne to form a highly stable 1,4-disubstituted-1,2,3-triazole ring.[12] Ethynylpyridines are excellent partners in this transformation, allowing for the facile introduction of the pyridine motif into complex molecules.

The accepted mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. A key insight is that ligands can significantly accelerate the reaction. Notably, 2-ethynylpyridine itself has been shown to act as a promoting ligand, accelerating the CuAAC reaction in water by activating the copper catalyst.[13] This dual role as both reactant and ligand highlights the unique utility of this substrate class. The cycle involves the coordination of the azide to a dinuclear copper acetylide intermediate, followed by cyclization and protonolysis to release the triazole product and regenerate the active catalyst.

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This protocol is adapted from the work of Fukuzawa et al.[13]

-

Reaction Setup: In a vial, suspend the alkyne (1.0 mmol), the azide (1.0 mmol), and copper(I) chloride (CuCl, 0.01 mmol, 1 mol%) in water (5 mL).

-

Promoter Addition: Add 2-ethynylpyridine (0.05 mmol, 5 mol%) as the promoting ligand.

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The product often precipitates from the aqueous solution upon formation.

-

Work-up: Once the reaction is complete, collect the precipitated product by filtration.

-

Purification: Wash the solid with water and then a small amount of cold diethyl ether. If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis of Ethynylpyridine Precursors

A reliable supply of the starting ethynylpyridine is crucial. The most common and versatile method for their preparation is the Sonogashira coupling of a corresponding halopyridine with a protected alkyne, typically trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection.[7][14]

This is a general procedure based on established methods.[14][15]

-

Step 1 (Sonogashira Coupling): To a solution of 4-iodopyridine (1.0 equiv.) in a solvent mixture like triethylamine and THF, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%) under a nitrogen atmosphere. Add trimethylsilylacetylene (1.2 equiv.) dropwise and stir the reaction at room temperature until the starting halide is consumed (monitored by TLC/GC-MS). After completion, filter the reaction mixture through celite, concentrate, and purify by chromatography to obtain 4-(trimethylsilylethynyl)pyridine.

-

Step 2 (Deprotection): Dissolve the purified 4-(trimethylsilylethynyl)pyridine in a solvent such as methanol or THF. Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetra-n-butylammonium fluoride (TBAF) and stir at room temperature. Upon completion, perform an aqueous work-up and extract with an organic solvent. After drying and concentration, the crude 4-ethynylpyridine can be purified by chromatography or distillation.

Conclusion and Outlook

The ethynyl group in pyridines exhibits a rich and versatile reactivity profile, governed by a unique electronic synergy between the alkyne and the heterocyclic ring. Its ability to participate in nucleophilic additions, robust metal-catalyzed cross-couplings like the Sonogashira reaction, and highly efficient cycloadditions such as the CuAAC "click" reaction makes it an indispensable tool for synthetic chemists. The insights and protocols provided in this guide serve as a foundation for professionals in drug discovery and materials science to strategically design and execute syntheses of novel, highly functionalized molecules. As the demand for complex pyridine-containing scaffolds continues to grow, a deep understanding of the principles outlined herein will be critical for future innovation.[2][3]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 10. scirp.org [scirp.org]

- 11. scribd.com [scribd.com]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. rsc.org [rsc.org]

- 15. An Improved Preparation of 4‐Ethynylpyridine and Its Application to the Synthesis of Linear Bipyridyl Ligands. (1999) | Neil R. Champness [scispace.com]

theoretical studies on the electronic structure of 2-Ethynylpyridin-4-amine